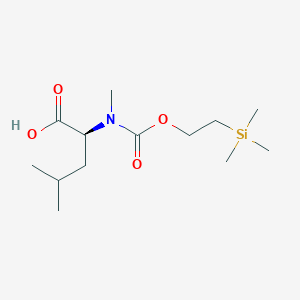
Teoc-MeLeu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Teoc-MeLeu-OH is a leucine derivative, specifically a derivative of the amino acid leucine. It is commonly used in scientific research and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Teoc-MeLeu-OH is synthesized using the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group. The Teoc group is used to protect amines as Teoc carbamates. The protection is typically achieved using N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) in the presence of bases such as pyridine or triethylamine . The Schotten-Baumann conditions, which involve the use of inorganic bases, are also viable for protecting amino acids .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same protecting group chemistry. The process would typically involve the protection of leucine, followed by purification and isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Teoc-MeLeu-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Teoc group can be deprotected using fluoride ion, leading to β-elimination and decarboxylation.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Teoc group.
Common Reagents and Conditions
Fluoride Reagents: Used for deprotection of the Teoc group.
Bases: Such as pyridine or triethylamine, used in the protection step.
Major Products Formed
Free Amine: Formed upon deprotection of the Teoc group.
Ethylene, Carbon Dioxide, and Trimethylsilyl Fluoride: Byproducts of the deprotection reaction.
Scientific Research Applications
Teoc-MeLeu-OH is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Teoc-MeLeu-OH primarily involves its role as a protecting group. The Teoc group protects the amine functionality during chemical reactions and can be selectively removed using fluoride ions . This selective protection and deprotection allow for precise control over the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Leu-OH: Another leucine derivative used as a protecting group in peptide synthesis.
Boc-Leu-OH: A leucine derivative with a tert-butyloxycarbonyl protecting group.
Cbz-Leu-OH: A leucine derivative with a benzyloxycarbonyl protecting group.
Uniqueness
Teoc-MeLeu-OH is unique due to the stability of the Teoc group towards hydrolysis and other nucleophilic attacks. It also tolerates most acidic and reductive conditions, making it a versatile protecting group in organic synthesis .
Properties
IUPAC Name |
(2S)-4-methyl-2-[methyl(2-trimethylsilylethoxycarbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO4Si/c1-10(2)9-11(12(15)16)14(3)13(17)18-7-8-19(4,5)6/h10-11H,7-9H2,1-6H3,(H,15,16)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZJODSUCSTOSW-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-3-(tert-butyl)-4-(4',6'-Dimethoxy-[1,1':3',1''-terphenyl]-5'-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole--H2S complex](/img/structure/B8090315.png)
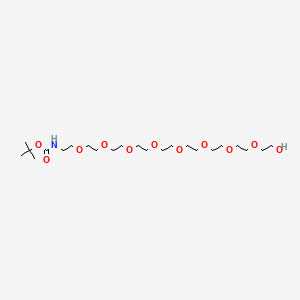
![tert-butyl N-[(3R,4S)-4-methylpiperidin-3-yl]carbamate](/img/structure/B8090321.png)
![(2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B8090338.png)
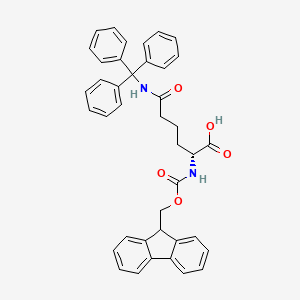
![7-Fluoro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8090363.png)
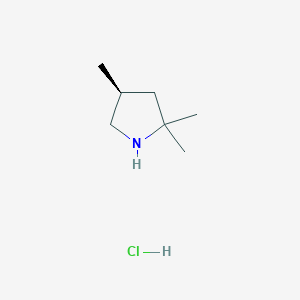
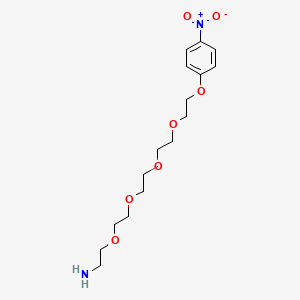
![Spiro[cyclohexane-1,1'-isochroman]-4-one](/img/structure/B8090374.png)
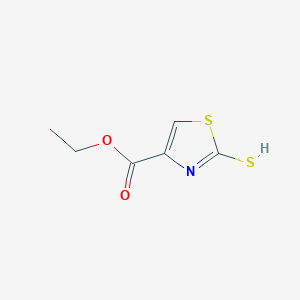
![8-Benzyl 3-ethyl 2-oxo-8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B8090390.png)
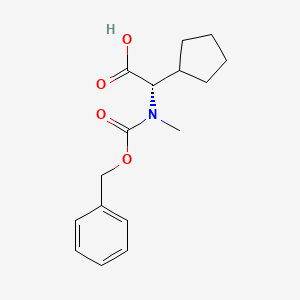
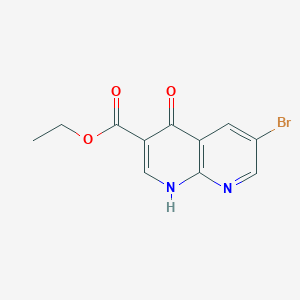
![Benzyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B8090418.png)
